molecular formula C24H26Cl2N4O3S B4341089 N-(2,6-dichlorophenyl)-2-{1-[4-(dimethylamino)phenyl]-5-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-yl}acetamide CAS No. 1092841-00-3

N-(2,6-dichlorophenyl)-2-{1-[4-(dimethylamino)phenyl]-5-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-yl}acetamide

Cat. No.: B4341089
CAS No.: 1092841-00-3
M. Wt: 521.5 g/mol
InChI Key: VFFWEKANGLVRLB-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-2-{1-[4-(dimethylamino)phenyl]-5-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dichlorophenyl group, a dimethylaminophenyl group, and a tetrahydrofuran ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-2-{1-[4-(dimethylamino)phenyl]-5-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-yl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their sequential reactions under controlled conditions. Common reagents used in the synthesis may include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-2-{1-[4-(dimethylamino)phenyl]-5-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical studies.

    Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic uses.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-2-{1-[4-(dimethylamino)phenyl]-5-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,6-dichlorophenyl)-2-{1-[4-(dimethylamino)phenyl]-5-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-yl}acetamide may include other imidazolidinyl derivatives or compounds with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Conclusion

This compound is a compound of significant interest due to its complex structure and potential applications

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-2-[1-[4-(dimethylamino)phenyl]-5-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26Cl2N4O3S/c1-28(2)15-8-10-16(11-9-15)30-23(32)20(29(24(30)34)14-17-5-4-12-33-17)13-21(31)27-22-18(25)6-3-7-19(22)26/h3,6-11,17,20H,4-5,12-14H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFWEKANGLVRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3CCCO3)CC(=O)NC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301104145
Record name N-(2,6-Dichlorophenyl)-1-[4-(dimethylamino)phenyl]-5-oxo-3-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4-imidazolidineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301104145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092841-00-3
Record name N-(2,6-Dichlorophenyl)-1-[4-(dimethylamino)phenyl]-5-oxo-3-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4-imidazolidineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092841-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,6-Dichlorophenyl)-1-[4-(dimethylamino)phenyl]-5-oxo-3-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4-imidazolidineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301104145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-dichlorophenyl)-2-{1-[4-(dimethylamino)phenyl]-5-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-dichlorophenyl)-2-{1-[4-(dimethylamino)phenyl]-5-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-yl}acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,6-dichlorophenyl)-2-{1-[4-(dimethylamino)phenyl]-5-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-yl}acetamide
Reactant of Route 4
N-(2,6-dichlorophenyl)-2-{1-[4-(dimethylamino)phenyl]-5-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-yl}acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,6-dichlorophenyl)-2-{1-[4-(dimethylamino)phenyl]-5-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-yl}acetamide
Reactant of Route 6
N-(2,6-dichlorophenyl)-2-{1-[4-(dimethylamino)phenyl]-5-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-yl}acetamide

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